Ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7BrF4O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by esterification. The process begins with the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorinated aromatic rings.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate: Similar compounds include other fluorinated benzoates and brominated benzoates.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: A closely related compound with similar functional groups but different reactivity due to the presence of a carboxylic acid group.
Uniqueness
This compound is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H7BrF4O2 |
---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-9(16)7-6(11)4-3-5(8(7)12)10(13,14)15/h3-4H,2H2,1H3 |
InChI Key |
YGBCHTGYGHSFCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.